molecular formula C10H7FN2O2 B2594328 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid CAS No. 265986-57-0

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid

Cat. No. B2594328
CAS RN: 265986-57-0
M. Wt: 206.176
InChI Key: LKZKSONDELVYHZ-UHFFFAOYSA-N
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Description

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A regioselective synthesis of tri- or tetrasubstituted pyrazoles exhibits a reversed, exclusive 1,3,4-regioselectivity . Subsequent quenching with strong acids such as TFA is essential to achieve good yields .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid can be represented by the SMILES string OC(=O)c1cn[nH]c1-c2ccccc2 . The empirical formula of this compound is C10H8N2O2 , and it has a molecular weight of 188.18 .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid is a solid compound with a melting point of 278 °C (dec.) . It has an empirical formula of C10H8N2O2 and a molecular weight of 188.18 .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound exhibits anti-breast cancer potential. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its potential as a candidate for breast cancer therapy .

Blood Coagulation Factor Xa Inhibition

While not directly related to the compound itself, the discovery of potent inhibitors for blood coagulation factor Xa is crucial for anticoagulant drug development. Further exploration of this compound’s inhibitory effects on factor Xa could be valuable .

Synthesis of Pyrazoloquinolines

The reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids plays a significant role in synthesizing pyrazoloquinolines. These derivatives can be substituted at the 4-chlorine/bromine or hydroxyl position, potentially leading to novel compounds with diverse biological activities .

Silver-Mediated Cycloaddition

Researchers have reported a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) to assemble monosubstituted pyrazoles. This strategy could be extended to explore the synthesis of other pyrazole derivatives .

Antiviral Activity

Indole derivatives containing a 5-fluoro-3-phenyl-1H-indole-2-carbonyl moiety have been investigated for antiviral activity. While not directly related to our compound, this highlights the potential of fluorinated compounds in medicinal chemistry .

Mechanism of Action

While the specific mechanism of action for 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid is not mentioned in the search results, pyrazole derivatives are known to exhibit various biological activities. For instance, some pyrazole derivatives have shown inhibitory effects against certain enzymes, which may explain their potential use in medical and pharmaceutical applications .

Future Directions

While the specific future directions for 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid are not mentioned in the search results, the synthesis and study of pyrazole derivatives remain an active area of research due to their potential applications in medicine and agriculture . Further studies could focus on exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

5-fluoro-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZKSONDELVYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid

CAS RN

265986-57-0
Record name 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid
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